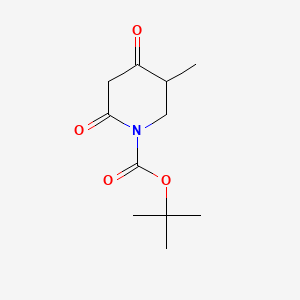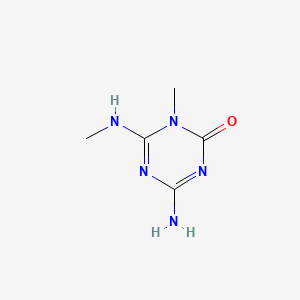
Ethyl-d5 Butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d5 Butyrate: is a deuterated analog of ethyl butyrate, where five hydrogen atoms are replaced with deuterium. It is a colorless liquid with a fruity odor and is used in various scientific research applications. The molecular formula of this compound is C6H7D5O2, and it has a molecular weight of 121.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl-d5 butyrate can be synthesized through the esterification of butyric acid with ethanol-d5. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl-d5 butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol-d5.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Butyric acid-d5 and other carboxylic acids.
Reduction: Butanol-d5.
Substitution: Various substituted butyrates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl-d5 butyrate is used as a labeled compound in chemical research to study reaction mechanisms and pathways. Its deuterium atoms serve as tracers in nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular structures and dynamics.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. Its labeled nature allows for precise tracking of metabolic processes in living organisms.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic intermediates and elucidating drug metabolism pathways.
Industry: In the industrial sector, this compound is used as a reference standard in quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
Ethyl-d5 butyrate exerts its effects through various molecular targets and pathways. In biological systems, it is metabolized by esterases to release butyric acid-d5 and ethanol-d5. Butyric acid-d5 acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular functions. It also interacts with G-protein-coupled receptors (GPCRs) such as GPR41 and GPR43, modulating inflammatory responses and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl Butyrate: The non-deuterated analog of ethyl-d5 butyrate, commonly used in flavorings and fragrances.
Methyl Butyrate: An ester with a similar structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: An ester with a butyl group, used in similar applications as ethyl butyrate.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it valuable in research applications requiring precise tracking and analysis. Its deuterated nature provides distinct advantages in NMR spectroscopy and metabolic studies, offering insights that non-deuterated analogs cannot provide .
Eigenschaften
CAS-Nummer |
38447-86-8 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
121.191 |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl butanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i2D3,4D2 |
InChI-Schlüssel |
OBNCKNCVKJNDBV-PVGOWFQYSA-N |
SMILES |
CCCC(=O)OCC |
Synonyme |
Butanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Butanoic Acid Ethyl-d5 Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)



